molecular formula C7H5Br2FO B1410411 2,3-Dibromo-5-fluoroanisole CAS No. 1805122-29-5

2,3-Dibromo-5-fluoroanisole

Cat. No.: B1410411
CAS No.: 1805122-29-5
M. Wt: 283.92 g/mol
InChI Key: GLUNDROPMHVVEV-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluoroanisole is an organic compound with the molecular formula C7H5Br2FO. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-fluoroanisole can be synthesized through several methods. One common approach involves the bromination of 5-fluoroanisole. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted anisoles.

    Oxidation: Formation of quinones.

    Reduction: Formation of debrominated anisoles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2,3-Dibromo-5-fluoroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-fluoroanisole involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing its reactivity and binding affinity with other molecules. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromoanisole: Lacks the fluorine atom at position 5.

    2,3-Difluoroanisole: Lacks the bromine atoms at positions 2 and 3.

    2-Bromo-5-fluoroanisole: Has only one bromine atom at position 2.

Uniqueness

2,3-Dibromo-5-fluoroanisole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for studying halogen effects in organic reactions and for designing molecules with specific reactivity and binding characteristics.

Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUNDROPMHVVEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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